CID 123133852
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Overview
Description
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C6H5K2NO7S2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of amino, phenol, and disulfonic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 2-aminophenol. The process begins with the reaction of 2-aminophenol with sulfuric acid, leading to the formation of 2-aminophenol-4,6-disulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods
In industrial settings, the production of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent phenol form.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent phenol compounds.
Substitution: Various substituted phenol and amino derivatives.
Scientific Research Applications
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The disulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
2-AMINOPHENOL-4-SULFONIC ACID: Similar structure but with only one sulfonic acid group.
4-AMINOPHENOL-2,6-DISULFONIC ACID: Different positioning of the amino and sulfonic acid groups.
2-AMINOPHENOL-5-SULFONIC ACID: Another positional isomer with a single sulfonic acid group.
Uniqueness
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT is unique due to the presence of two sulfonic acid groups at the 4 and 6 positions, which significantly enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns.
Properties
Molecular Formula |
C6H7K2NO7S2 |
---|---|
Molecular Weight |
347.5 g/mol |
InChI |
InChI=1S/C6H7NO7S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);; |
InChI Key |
LWCBLYQNUJDZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O.[K].[K] |
Origin of Product |
United States |
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